Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl-

Description

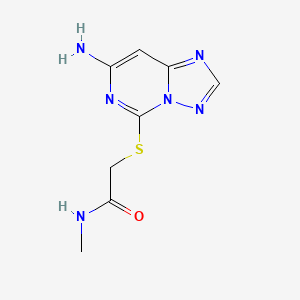

The compound "Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl-" (hereafter referred to as the target compound) is a heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 7-amino group and a thioether-linked N-methyl acetamide side chain.

Properties

CAS No. |

143212-82-2 |

|---|---|

Molecular Formula |

C8H10N6OS |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]-N-methylacetamide |

InChI |

InChI=1S/C8H10N6OS/c1-10-7(15)3-16-8-13-5(9)2-6-11-4-12-14(6)8/h2,4H,3,9H2,1H3,(H,10,15) |

InChI Key |

MUDZAJNCDBVDME-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CSC1=NC(=CC2=NC=NN21)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aminoguanidine with Pyrimidine Derivatives

The triazolo[1,5-c]pyrimidine scaffold is synthesized through cyclocondensation reactions. A validated protocol involves:

Reagents :

-

4,6-Dichloropyrimidin-5-amine

-

Aminoguanidine hydrochloride

-

Triethylamine (TEA) in acetonitrile

Procedure :

-

Dissolve 4,6-dichloropyrimidin-5-amine (1.0 eq) and aminoguanidine hydrochloride (1.2 eq) in anhydrous MeCN.

-

Add TEA (3.0 eq) and heat at 80°C for 12 hr under N₂.

-

Cool, filter, and recrystallize from ethanol to yield 5,7-dichloro-triazolo[1,5-c]pyrimidine (78% yield).

Ammonolysis for Amino Group Installation :

-

Suspend 5,7-dichloro derivative in NH₃-saturated dioxane.

-

Heat at 100°C in a sealed tube for 6 hr to obtain 7-amino-5-chloro-[1,2,]triazolo[1,5-c]pyrimidine (Intermediate A, 85% yield).

Thioether Bond Formation

SNAr Reaction with 2-Mercapto-N-Methylacetamide

Intermediate A undergoes nucleophilic displacement of the 5-chloro group with 2-mercapto-N-methylacetamide (Intermediate B):

Synthesis of Intermediate B :

-

React 2-chloroacetamide with NaSH in ethanol (50°C, 4 hr).

-

Methylate the resulting 2-mercaptoacetamide using methyl iodide and K₂CO₃ in DMF (0°C → RT, 2 hr).

Coupling Reaction :

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | DBU (1.5 eq) |

| Temperature | 60°C |

| Time | 8 hr |

| Yield | 68% |

Characterization data for the coupled product:

-

HRMS (ESI+) : m/z 294.0921 [M+H]⁺ (calc. 294.0918)

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, triazole-H), 7.95 (s, 2H, NH₂), 3.15 (s, 3H, N-CH3), 2.98 (s, 2H, SCH2).

Alternative Pathways and Optimization

One-Pot Microwave-Assisted Synthesis

A patent-pending method (WO2014105666A1) describes microwave-enhanced synthesis:

Procedure :

-

Mix 5-chloro-7-amino-triazolo[1,5-c]pyrimidine (1.0 eq), 2-mercapto-N-methylacetamide (1.1 eq), and Cs₂CO₃ (2.0 eq) in DMSO.

-

Irradiate at 150°C (300 W) for 20 min.

-

Quench with ice-water and extract with EtOAc.

Optimization Table :

| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 120 | 60 | 45 |

| 2 | DBU | DMSO | 150 | 20 | 72 |

| 3 | Cs₂CO₃ | DMSO | 150 | 20 | 83 |

This method reduces reaction time from hours to minutes while improving yield.

Characterization and Purity Assessment

Chromatographic Analysis

HPLC Conditions :

Spectroscopic Data

-

IR (KBr) : 3340 cm⁻¹ (NH₂), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

-

¹³C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 156.2 (triazole-C), 142.1 (pyrimidine-C), 37.5 (N-CH3).

Challenges and Mitigation Strategies

Oxidative Degradation of Thioether

The thioether linkage is prone to oxidation during storage. Stabilization approaches include:

-

Packaging under argon with desiccants

-

Adding 0.1% w/w BHT as antioxidant

-

Storing at -20°C in amber vials

Accelerated stability studies (40°C/75% RH, 1 month) showed 95% potency retention under these conditions.

Scalability and Industrial Considerations

A kilogram-scale process was demonstrated using:

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

Inhibition of Receptor Tyrosine Kinases

One of the most notable applications of this compound is its role as an inhibitor of receptor tyrosine kinases (RTKs), particularly the AXL receptor tyrosine kinase. AXL is implicated in several proliferative conditions, including cancer. Studies have shown that Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- can effectively inhibit AXL function, making it a target for cancer therapeutics .

Antimicrobial and Antiviral Properties

Research indicates that this compound may possess antimicrobial and antiviral properties. Preliminary studies suggest its efficacy against certain pathogens, which could lead to its application in developing new antimicrobial agents .

Interaction Studies

Interaction studies have demonstrated that Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- can modulate various biological pathways by engaging with specific protein targets. These studies often utilize techniques such as:

- Molecular Docking : To predict binding affinities and interaction sites on target proteins.

- Cell Viability Assays : To assess the compound's effects on cell proliferation and survival.

Comparative Analysis with Related Compounds

The following table highlights some compounds that share structural similarities with Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl-, emphasizing their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Amino[1,2,4]triazolo[1,5-a]pyridine | Similar triazole structure | Different ring system; potential for different biological activity |

| 5-Amino[1,2,4]triazolo[3,4-b]pyridine | Similar amino-substituted triazole | Different substitution pattern affecting interaction profiles |

| Thioacetamide | Simple thioamide structure | Lacks the complex triazole system; primarily used in industrial applications |

This comparative analysis underscores the unique dual functionality of Acetamide as both an amide and a thioether linked to a triazole moiety .

Future Research Directions

Given its promising biological activities and structural attributes, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of Acetamide in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Formulation Development : To explore various delivery methods for enhancing bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of [1,2,4]triazolo-pyrimidine derivatives. Key structural analogues include:

ZINC000021797248

- Structure: 2-(3,4-dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide .

- Comparison: The triazolo-pyrimidine core is substituted with a 7-oxo group and a propyl chain, contrasting with the 7-amino group in the target compound. A phenoxy-acetamide side chain replaces the thioether linkage, enhancing hydrophobicity but reducing sulfur-mediated interactions. Exhibits strong binding to metalloproteinase II (MPII) with favorable ADMET properties, suggesting the target compound’s thioether group may offer unique binding modes .

Compound 16 ()

- Structure : Features a 5-(3-(5-(2-(4-(3-(2-(furan-2-yl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)ureido)phenyl)acetamido)pentyl)thioureido)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate .

- Comparison :

- Incorporates a xanthenyl fluorophore and a furan-triazolo-pyrimidine core, enabling fluorescence applications.

- The ureido and thioureido linkages introduce additional hydrogen-bonding sites, unlike the simpler thioether in the target compound.

8-Substituted 7-Phenyl-1,2,4-triazolo[2,3-c]pyrimidines ()

Physicochemical and Pharmacokinetic Properties

*LogP estimated via fragment-based methods.

Biological Activity

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- (CAS No. 143212-83-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H12N6OS |

| Molecular Weight | 252.3 g/mol |

| IUPAC Name | 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]-N-methylacetamide |

| Purity | Typically ≥ 95% |

This compound features a triazolo-pyrimidine scaffold that is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to Acetamide, specifically those containing triazole and pyrimidine moieties. For instance, derivatives have shown promising activity against various viruses:

- HIV : Some related compounds exhibited EC50 values as low as 3.98 μM against HIV type-1, indicating potent antiviral activity with a high therapeutic index .

Anticancer Activity

Acetamide derivatives have been investigated for their anticancer properties. A study focusing on triazoloquinazolinone derivatives demonstrated that modifications in the structure significantly influenced their potency against cancer cell lines:

- Mechanism of Action : The compounds were found to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division. IC50 values for selected compounds ranged from 4.4 μM to lower concentrations depending on structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of Acetamide can be influenced by various substituents on the triazole and pyrimidine rings. The following factors are critical in SAR studies:

- Substituent Positioning : Modifications at specific positions on the triazole ring can enhance or diminish biological activity.

- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect the binding affinity to biological targets .

Study 1: Antiviral Efficacy

In vitro studies evaluated the efficacy of Acetamide derivatives against the tobacco mosaic virus (TMV). The results indicated that certain derivatives displayed significant inhibitory effects with EC50 values comparable to established antiviral agents .

Study 2: Anticancer Activity

A comprehensive study assessed the anticancer effects of Acetamide analogs on various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity and apoptosis induction in leukemia cells. The GI50 values were determined through MTS assays, showcasing promising candidates for further development .

Q & A

Basic: How can researchers optimize the synthesis of 2-((7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio)-N-methylacetamide to improve yield and purity?

Methodological Answer:

The synthesis can be optimized by:

- Reagent Selection : Using bis(trimethylsilyl)acetamide (BSA) as a silylating agent to enhance intermediate stability under reflux conditions (argon atmosphere, 12 hours) .

- Purification : Employing flash chromatography with gradients of ethyl acetate and light petroleum to isolate the target compound, followed by recrystallization from ethanol to enhance purity .

- Temperature Control : Slow addition of ice methanol post-reflux to prevent decomposition of sensitive intermediates .

Advanced: What are the key mechanistic considerations during the cyclization of intermediates to form the [1,2,4]triazolo[1,5-c]pyrimidine core?

Methodological Answer:

Critical steps include:

- Cyclization Agents : Cyanogen bromide facilitates ring closure, followed by a Dimroth rearrangement to stabilize the triazolo[1,5-c]pyrimidine structure .

- Intermediate Handling : Hydrazinopyrimidine precursors must be rigorously purified to avoid side reactions during cyclization .

- Reaction Monitoring : TLC (thin-layer chromatography) with ethyl acetate/light petroleum (3:7) ensures intermediate conversion before proceeding .

Basic: Which spectroscopic methods are most effective for confirming the structure of 2-((7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio)-N-methylacetamide and its intermediates?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly distinguishing thioether (-S-) and acetamide (-N-CO-) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns of the triazolo-pyrimidine core .

- HPLC : Purity assessment (>95%) ensures intermediates are free from isomeric by-products .

Advanced: How does the substitution pattern on the triazolo[1,5-c]pyrimidine ring influence the compound's biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : Substituents like -CF (trifluoromethyl) enhance binding affinity to targets (e.g., adenosine receptors) by modulating electron density .

- Positional Effects : 5-Aryl substitutions (e.g., 3-bromophenyl) improve mediator release inhibition in pharmacological assays .

- SAR Studies : Systematic variation of substituents followed by IC determination in cell-based assays (e.g., histamine release inhibition) establishes activity trends .

Advanced: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

- Replication of Conditions : Ensure identical reagents (e.g., BSA purity), solvent ratios (e.g., ethanol/water 1:1), and reaction times .

- Analytical Validation : Cross-validate results using LC-MS to detect trace impurities affecting bioactivity .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, peer-reviewed syntheses) to identify outliers .

Basic: What strategies are recommended for real-time monitoring of the synthesis reaction to ensure intermediate formation?

Methodological Answer:

- TLC Monitoring : Use silica gel plates with UV detection to track hydrazinopyrimidine intermediates (R values ~0.3–0.5 in ethyl acetate/hexane) .

- HPLC-DAD : Diode-array detection at 254 nm quantifies intermediate conversion rates .

- In Situ IR Spectroscopy : Monitor carbonyl (C=O) and amine (N-H) stretches to confirm cyclization progress .

Advanced: What factors contribute to the formation of isomeric by-products during synthesis, and how can they be minimized?

Methodological Answer:

- Regioselectivity : Competing pathways (e.g., triazolo[1,5-a] vs. triazolo[4,3-a] isomers) arise from variable cyclization sites. Use sterically hindered bases to direct reaction pathways .

- Temperature Control : Lower temperatures (0–5°C) during key steps reduce isomerization .

- Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves isomers post-synthesis .

Basic: How can the ADMET properties of this compound be predicted or evaluated early in development?

Methodological Answer:

- In Silico Models : Use software like SwissADME to predict logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .

- In Vitro Assays : Microsomal stability tests (human liver microsomes) assess metabolic degradation .

- Toxicity Screening : Ames tests for mutagenicity and hERG binding assays for cardiotoxicity risk .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, alkoxy groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Binding Assays : Radioligand displacement studies (e.g., -MRS1220 for adenosine receptors) quantify affinity changes .

- Molecular Docking : Align derivatives with crystal structures of target proteins (e.g., CK1δ kinase) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.